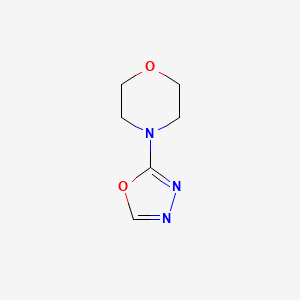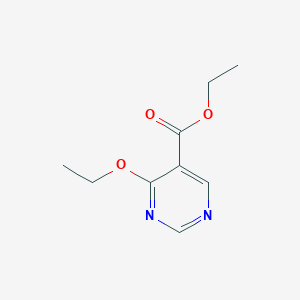
2',4'-Dihydroxy-3-methoxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Dihydroxy-3-methoxychalcone is a member of the chalcone family, which are compounds characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and is found in various plants. It has been studied for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’,4’-Dihydroxy-3-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde (vanillin) in the presence of a base such as aqueous potassium hydroxide (KOH) or KSF montmorillonite as a catalyst in methanol . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2’,4’-Dihydroxy-3-methoxychalcone are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2’,4’-Dihydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinones, while reduction can produce saturated ketones or alcohols
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex flavonoids and other bioactive molecules.
Medicine: Research has shown its potential as an anticancer agent, particularly against cell lines such as Hela and WiDr. It also has anti-inflammatory and immunomodulatory effects.
Mecanismo De Acción
The biological effects of 2’,4’-Dihydroxy-3-methoxychalcone are primarily attributed to its ability to interact with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Antiviral Activity: It inhibits viral neuraminidase, preventing the release of viral particles from infected cells.
Anti-inflammatory Activity: The compound modulates the expression of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway.
Comparación Con Compuestos Similares
2’,4’-Dihydroxy-3-methoxychalcone can be compared with other chalcones and related compounds:
2’,4’-Dihydroxy-3’-methyl-6’-methoxychalcone: This compound has similar structural features but includes a methyl group at position 3’.
2’,3-Dihydroxy-4-methoxychalcone: This compound differs in the position of the hydroxyl groups and has been studied for its unique biological activities.
2’,4’-Dihydroxychalcone: Lacks the methoxy group and has been reported as a constituent of various plants with distinct biological activities.
Propiedades
Fórmula molecular |
C16H14O4 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(E)-1-(2,4-dihydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-13-4-2-3-11(9-13)5-8-15(18)14-7-6-12(17)10-16(14)19/h2-10,17,19H,1H3/b8-5+ |
Clave InChI |
AACDPQIFRBEZFP-VMPITWQZSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O |
SMILES canónico |
COC1=CC=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)





![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)


![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)




